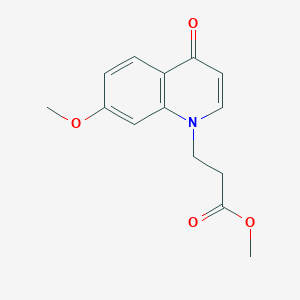
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is a chemical compound that belongs to the quinolone family Quinolones are known for their broad range of biological activities, including antibacterial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate typically involves a multi-step process:
Formation of the Quinolone Core: The quinolone core can be synthesized through the condensation of aniline derivatives with β-ketoesters under acidic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group at the 3rd position with methanol to form the propanoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinolone derivatives with hydroxyl groups.
Reduction: Reduction reactions can target the carbonyl group in the quinolone core, potentially converting it to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Hydroxyquinolone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Aminoquinolone or thioquinolone derivatives.
Scientific Research Applications
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinolone derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate involves its interaction with various molecular targets:
DNA Gyrase and Topoisomerase IV: Inhibits these enzymes, leading to the disruption of DNA replication in bacterial cells.
Cell Signaling Pathways: Modulates signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A well-known quinolone antibiotic with a similar core structure but different functional groups.
Norfloxacin: Another quinolone antibiotic with a similar mechanism of action.
Levofloxacin: A quinolone with enhanced activity against a broader range of bacterial species.
Uniqueness
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy group and propanoate ester make it a versatile compound for further chemical modifications and potential therapeutic applications.
Biological Activity
Methyl 3-(7-methoxy-4-oxoquinolin-1(4H)-yl)propanoate is a synthetic compound belonging to the quinoline derivative class, which is renowned for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a quinoline ring system with a methoxy group and a propanoate moiety. The molecular formula is C13H13N2O3 with a molecular weight of approximately 245.25 g/mol. The presence of the methoxy group is significant as it can enhance the compound's lipophilicity and biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- DNA Intercalation : The quinoline core can intercalate into DNA, disrupting replication and transcription processes in microorganisms.
- Enzyme Inhibition : This compound may inhibit key enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation and survival.
- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties, likely through mechanisms that involve the inhibition of bacterial DNA gyrase.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
methyl 3-(7-methoxy-4-oxoquinolin-1-yl)propanoate |
InChI |
InChI=1S/C14H15NO4/c1-18-10-3-4-11-12(9-10)15(7-5-13(11)16)8-6-14(17)19-2/h3-5,7,9H,6,8H2,1-2H3 |
InChI Key |
BZZSLOHBCCZJTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=CN2CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















